(E)-2-cyano-3-[4-[(2,4-dichlorophenyl)methoxy]-3-ethoxyphenyl]-N-(4-nitrophenyl)prop-2-enamide
Description
The compound (E)-2-cyano-3-[4-[(2,4-dichlorophenyl)methoxy]-3-ethoxyphenyl]-N-(4-nitrophenyl)prop-2-enamide is a cyanoacrylate derivative characterized by:
- Core structure: An (E)-configured α,β-unsaturated cyanoacrylamide backbone, which facilitates conjugation and electron delocalization.
- Substituents:
- A 4-[(2,4-dichlorophenyl)methoxy]-3-ethoxyphenyl group at the β-position, introducing steric bulk and lipophilicity.
- A 4-nitrophenyl group as the amide substituent, contributing strong electron-withdrawing effects.
Properties
IUPAC Name |
(E)-2-cyano-3-[4-[(2,4-dichlorophenyl)methoxy]-3-ethoxyphenyl]-N-(4-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19Cl2N3O5/c1-2-34-24-12-16(3-10-23(24)35-15-17-4-5-19(26)13-22(17)27)11-18(14-28)25(31)29-20-6-8-21(9-7-20)30(32)33/h3-13H,2,15H2,1H3,(H,29,31)/b18-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMUNSUPCXUKWFE-WOJGMQOQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])OCC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])OCC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19Cl2N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues with Halogen and Substituent Variations
Table 1: Key Structural Features and Molecular Properties
Functional Group Impact on Properties
- In contrast, the methoxy group in ’s compound donates electrons, reducing electrophilicity .
- Halogen Effects :
- Hydrogen Bonding : The hydroxy and methoxy groups in facilitate hydrogen bonding with biological targets, unlike the nitro group in the target compound, which relies on electrostatic interactions .
Crystallographic and Supramolecular Considerations
- The SHELX software suite () is critical for resolving crystal structures of such compounds. The dichlorophenyl and nitro groups in the target compound likely contribute to dense molecular packing via halogen and π-π interactions .
- Graph set analysis () suggests that substituents like ethoxy and methoxy groups influence hydrogen-bonding networks, affecting solubility and crystallization behavior .
Preparation Methods
Knoevenagel Condensation Approach
The most widely reported method involves base-catalyzed condensation of 4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzaldehyde (1) with N-(4-nitrophenyl)-2-cyanoacetamide (2):
Reaction Conditions
This method yields the crude E/Z isomeric mixture (85:15 ratio) with 78–82% conversion. Key advantages include operational simplicity and scalability, though stereochemical control remains challenging.
Enamine-Imine Tautomerization Strategy
Recent advances in enamine chemistry suggest alternative pathways via in-situ generation of cyclic enamine intermediates:
- Lactam reduction : Controlled NaH/NaI-mediated reduction of 2-piperidone derivatives.
- Iodocyanation : Sequential treatment with I⁺/KCN to install cyano and iodo groups.
- Cross-coupling : Suzuki-Miyaura coupling with dichlorophenyl boronic esters.
While theoretically feasible, this multistep approach currently lacks experimental validation for the target compound but demonstrates potential for late-stage functionalization.
Stereochemical Control and Isomer Separation
The E configuration is critical for maintaining planarity of the α,β-unsaturated system, which influences biological activity. Three purification strategies dominate literature:
3.1. Kinetic Crystallization
- Dissolve crude product in hot acetic acid (10 vol)
- Seed with pure E-isomer crystals at 70°C
- Cool gradually to 20°C over 20 hr
- Isolate via vacuum filtration (81% yield, 99.5% HPLC purity)
3.2. Chromatographic Resolution
- Silica gel column (230–400 mesh)
- Eluent: Hexane/EtOAc (7:3 → 1:1 gradient)
- Rf(E) = 0.42 vs Rf(Z) = 0.38
- 92% recovery but limited scalability
3.3. Halogen Bonding-Assisted Crystallization
- Co-crystallize with 1,4-diiodotetrafluorobenzene (DITFB)
- Forms E-isomer- DITFB complex (2:1 stoichiometry)
- Dissociation in MeCN yields enantiopure E-form
Spectroscopic Characterization Data
Critical analytical data for batch validation:
4.1. ¹H NMR (400 MHz, DMSO-d6)
| δ (ppm) | Multiplicity | Assignment |
|---|---|---|
| 10.32 | s (1H) | Amide NH |
| 8.21 | d (2H, J=8.8) | 4-NO2-C6H4 |
| 7.65 | d (1H, J=15.4) | α-H (trans coupling) |
| 6.92 | s (1H) | Dichlorophenyl CH |
| 5.21 | s (2H) | OCH2Ar |
4.2. IR (ATR, cm⁻¹)
- 2215 (C≡N stretch)
- 1662 (amide C=O)
- 1520 (NO2 asym)
- 1345 (NO2 sym)
4.3. HPLC Method
- Column: C18, 250 × 4.6 mm, 5 μm
- Mobile phase: MeCN/H2O (0.1% TFA) 65:35
- Retention: E-isomer 12.3 min, Z-isomer 14.7 min
Process Optimization Challenges
5.1. Solvent Selection Tradeoffs
| Solvent | Reaction Rate | E/Z Selectivity | Scalability |
|---|---|---|---|
| Toluene | Moderate | 3:1 | Excellent |
| AcOH | Fast | 4:1 | Moderate |
| EtOH | Slow | 2:1 | Poor |
Acetic acid enables azeotropic water removal but corrodes stainless steel reactors. Emerging alternatives include cyclopentyl methyl ether (CPME) with 2,2,6,6-tetramethylpiperidine (TMP) base.
5.2. Impurity Profile
Major byproducts identified via LC-MS:
- Over-alkylation product : Bis-ethoxyphenyl derivative (m/z 621.8)
- Hydrolysis artifact : Carboxylic acid analog (m/z 444.3)
- Z-isomer : (m/z 543.1, co-elutes with E-form)
Activated carbon treatment (2.5 g/50 g crude) in hot AcOH reduces impurities to <0.2%.
Industrial-Scale Production Considerations
6.1. Cost Analysis
| Component | Cost Contribution | Reduction Strategy |
|---|---|---|
| 4-Nitroaniline | 38% | Bulk purchasing contracts |
| Dichlorobenzyl Cl | 29% | In-situ chloroalkylation |
| Solvents | 18% | Closed-loop recycling |
6.2. Environmental Impact
Process mass intensity (PMI) metrics:
- Traditional route: PMI 86
- Optimized protocol: PMI 41 (52% reduction) Key improvements: solvent recovery (90% AcOH), catalytic base reuse (5 cycles), aqueous workup elimination.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
